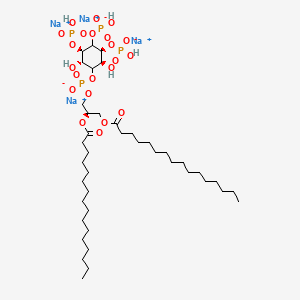

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

Description

Properties

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHWJEMVEFYEGE-GQDGIFEPSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na4O22P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) sodium salt

Technical Monograph: PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) Sodium Salt Structural Dynamics, Physicochemical Profile, and Experimental Applications [1]

Part 1: Molecular Architecture & Structural Logic

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) sodium salt (hereafter referred to as diC16-PIP3 ) is a synthetic, non-physiological analog of the naturally occurring Phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] While endogenous PIP3 typically contains a stearoyl (C18:[1][2]0) group at the sn-1 position and an arachidonoyl (C20:4) group at the sn-2 position, the diC16 variant substitutes these with two saturated palmitic acid chains.[1]

Structural Rationale in Research

-

Oxidative Stability: The primary utility of diC16-PIP3 lies in its saturation. The arachidonic acid tails in natural PIP3 are highly susceptible to peroxidation, leading to rapid degradation and experimental variability. The saturated C16:0 chains of diC16-PIP3 render it resistant to oxidation, allowing for longer bench stability during complex assays.[1]

-

Phase Transition Temperature (

): Unlike short-chain analogs (e.g., diC8-PIP3) which form micelles and are water-soluble, diC16-PIP3 retains the amphiphilic nature of membrane lipids.[1] It self-assembles into bilayers (liposomes) rather than micelles in aqueous media, making it the standard for mimicking the membrane interface in enzyme kinetics (e.g., PTEN or PI3K assays).[1] -

Ionic Character: The sodium salt form enhances the hydrophilicity of the inositol headgroup, facilitating dispersion in aqueous buffers compared to the protonated acid forms, which require organic solvents.

Part 2: Physicochemical Profile

The following data aggregates standard properties for the sodium salt formulation.

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | ~1138.9 g/mol (varies slightly by hydration/salt stoichiometry) |

| Fatty Acid Chain | Palmitic Acid (16:[1][3]0) at sn-1 and sn-2 |

| Physical State | Lyophilized Powder (White to off-white) |

| Solubility (Organic) | Soluble in Chloroform:Methanol:Water (20:10:[1][4]1) |

| Dispersibility (Aq) | >1 mg/mL in Water/PBS.[1][5] Note: Forms an opaque suspension (multilamellar vesicles), not a clear solution.[1] |

| Hygroscopicity | High. Rapidly absorbs atmospheric moisture. |

| Critical Micelle Conc. | N/A (Forms bilayers/vesicles, not micelles, at physiological concentrations).[1] |

Part 3: Biological Significance & Signaling Pathway[6][7]

PIP3 acts as a critical membrane recruitment beacon. It binds proteins containing Pleckstrin Homology (PH) domains, anchoring them to the plasma membrane to initiate signal transduction.[1]

The PI3K / Akt / PTEN Axis

The diagram below illustrates the central role of PIP3. It is generated by PI3K and degraded by the tumor suppressor PTEN.

Figure 1: The PI3K/Akt signaling cascade. PIP3 serves as the critical lipid anchor recruiting Akt and PDK1 to the membrane. PTEN acts as the "off-switch" by converting PIP3 back to PIP2.[1][6]

Part 4: Handling, Storage, and Reconstitution

Critical Warning: Phosphoinositides are extremely expensive and chemically labile. The phosphate groups can migrate between hydroxyls (isomerization) or hydrolyze if handled improperly.[1]

Protocol 1: Storage & Handling

-

Upon Receipt: Store lyophilized powder at -20°C .

-

Container Material: ALWAYS use glass or Teflon -coated vials.

-

Causality: Lipids (especially charged ones) adhere avidly to polypropylene (plastic) tubes, leading to significant mass loss.[1]

-

-

Hydration:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation (water catalyzes hydrolysis).

-

Dissolve in water or buffer (e.g., HEPES, pH 7.[1][5]4) to generate a stock (e.g., 1 mM).[1][7]

-

Flash Freeze: Do not store liquid stocks at 4°C. Aliquot into glass vials, flash freeze in liquid nitrogen, and store at -80°C. Avoid multiple freeze-thaw cycles.

-

Part 5: Experimental Workflows

Application A: Liposome Generation (LUVs)

Since diC16-PIP3 forms bilayers, it is ideal for generating Large Unilamellar Vesicles (LUVs) to study protein-lipid interactions (e.g., SPR or FRET assays).[1]

Figure 2: Workflow for generating defined liposomes containing diC16-PIP3. MLVs = Multilamellar Vesicles; LUVs = Large Unilamellar Vesicles.[1]

Methodology:

-

Lipid Mix: Combine carrier lipids (e.g., DOPC/DOPE) with 1-5% diC16-PIP3 in chloroform.[1]

-

Drying: Evaporate solvent under Nitrogen stream. Desiccate under vacuum for 1 hour to remove trace chloroform.

-

Hydration: Add buffer (e.g., 20mM HEPES, 100mM NaCl).[1] Vortex vigorously. The solution will turn cloudy (MLVs).[1]

-

Sizing: Extrude 11-21 times through a 100nm polycarbonate filter to produce uniform LUVs.

Application B: PTEN Phosphatase Activity Assay

This assay measures the release of inorganic phosphate (

Reagents:

-

Substrate: diC16-PIP3 (dispersed in vesicles or with carrier lipid).[1]

-

Enzyme: Recombinant human PTEN.

-

Detection: Malachite Green Reagent (forms green complex with free

).[1]

Protocol:

-

Substrate Prep: Prepare 100 µM diC16-PIP3 vesicles in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM DTT).

-

Reaction: Incubate 50 ng PTEN with substrate at 37°C for 15–30 minutes.

-

Termination: Add Malachite Green solution to quench the reaction.

-

Development: Incubate 20 mins at room temperature.

-

Quantification: Measure Absorbance at 620 nm . Compare against a standard curve of

.

Part 6: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Solubility in Water | Lipid aggregation / Calcium presence | Use EDTA in buffer to chelate divalent cations ( |

| High Background ( | Spontaneous hydrolysis | Test substrate blank. Ensure stock was stored at -80°C. Avoid acidic pH (<6.0). |

| Variable Assay Results | Lipid adherence to plastic | Switch to glass vials or low-binding plastics.[1] |

References

-

Avanti Polar Lipids. (n.d.). Phosphorylated Phosphatidylinositols - Handling and Storage. Retrieved from [Link]

-

Maehama, T., & Dixon, J. E. (1998).[1] The tumor suppressor, PTEN/MMAC1, dephosphorylates the lipid second messenger, phosphatidylinositol 3,4,5-trisphosphate.[1] Journal of Biological Chemistry, 273(22), 13375-13378.[1] Retrieved from [Link]

-

McConnachie, L. A., et al. (2003).[1] PTEN inhibits growth factor signaling by dephosphorylating the 3'-phosphoinositides in the membrane.[6] Journal of Biological Chemistry. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Catalysis by the Tumor-Suppressor Enzymes PTEN and PTEN-L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) | C41H80O16P2 | CID 643966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Analysis of Site-specific Phosphorylation of PTEN using Enzyme-Catalyzed Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echelon-inc.com [echelon-inc.com]

Technical Deep Dive: Endogenous PIP3 vs. Synthetic 1,2-Dipalmitoyl Derivatives

Executive Summary

In phosphoinositide signaling research, the choice between Endogenous PIP3 (typically 1-stearoyl-2-arachidonoyl) and Synthetic 1,2-dipalmitoyl PIP3 is often treated as a logistical decision based on cost and stability. This is a scientific error.

While the inositol-(3,4,5)-trisphosphate headgroup dictates "who" binds (specificity), the hydrophobic acyl chains dictate "how" it is presented (affinity, kinetics, and membrane topology). This guide details the biophysical divergence between these molecules, highlighting how synthetic saturated chains can introduce experimental artifacts—such as artificial protein stabilization and altered membrane phase behavior—that do not reflect physiological reality.

Structural & Biophysical Divergence

The primary distinction lies in the sn-1 and sn-2 positions of the glycerol backbone. Mammalian cells actively remodel phosphoinositides to maintain a specific asymmetry, whereas common synthetic variants rely on symmetric saturation for chemical stability.

Molecular Composition

| Feature | Endogenous PIP3 (Mammalian) | Synthetic 1,2-Dipalmitoyl PIP3 |

| IUPAC Name | 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) | 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) |

| Acyl Chain Composition | sn-1: Stearic Acid (18:0)sn-2: Arachidonic Acid (20:4, cis) | sn-1: Palmitic Acid (16:0)sn-2: Palmitic Acid (16:[1]0) |

| Geometry | Kinked/Fluid: The cis-double bonds in arachidonic acid prevent tight packing. | Linear/Rigid: Saturated chains pack densely (Van der Waals maximization). |

| Phase Transition (Tm) | < 0°C: Liquid-crystalline (fluid) at physiological temp. | ~41°C: Gel phase (solid-like) at physiological temp (unless mixed with fluid lipids). |

| Oxidation Risk | High: Arachidonyl moiety is prone to peroxidation. | Low: Saturated chains are chemically inert. |

The Phase Transition Problem

The most critical biophysical parameter is the Phase Transition Temperature (Tm) .

-

Endogenous PIP3 exists in a disordered, fluid state (

) at 37°C. This allows it to diffuse rapidly ( -

Dipalmitoyl PIP3 has a Tm near 41°C. In standard assays at 25°C or 37°C, pure domains of this lipid may exist in a "gel" state (

). This rigidity can artificially cluster the lipid or restrict the conformational freedom of the headgroup, preventing the "induced fit" required by many PH (Pleckstrin Homology) domains.

Functional Implications: The "False Positive" Trap

Recent structural biology reveals that acyl chains are not merely inert anchors; they allosterically regulate nuclear receptors and membrane proteins.

Case Study: The SF-1 Nuclear Receptor

Research on Steroidogenic Factor-1 (SF-1) provides definitive proof of acyl-chain dependence.

-

The Artifact: Crystal structures bound to dipalmitoyl PIP3 showed a rigid, high-affinity complex (nanomolar

). The saturated chains "locked" the protein into a stable conformation. -

The Reality: When bound to unsaturated (endogenous-like) PIP3, the complex was significantly more dynamic with lower affinity. The unsaturated chains induced disorder in the receptor's Helix 2-3 loop.[2]

Membrane Rafts and Lateral Organization

Endogenous PIP3 is often segregated into liquid-ordered (

-

Synthetic Risk: If you introduce 1,2-dipalmitoyl PIP3 into a fluid membrane (e.g., DOPC background), it may phase-separate into rigid islands solely due to hydrophobic mismatch, creating artificial rafts that recruit proteins non-specifically or prevent enzyme access (e.g., PTEN phosphatase activity is sensitive to interfacial defects).

Experimental Protocols

To ensure data integrity, handling protocols must be adapted to the lipid's physical chemistry.

Protocol: Liposome Generation (LUVs)

Objective: Create Large Unilamellar Vesicles (100 nm) containing 5% PIP3 for binding assays.

Method A: For Synthetic 1,2-Dipalmitoyl PIP3 (The "Hot" Method)

-

Rationale: You must exceed the Tm (41°C) to ensure the lipid mixes homogeneously with the carrier lipids (usually DOPC/DOPE).

-

Dry Down: Mix lipids in chloroform. Dry under

stream to form a film. Vacuum desiccate for 1 hour. -

Hydration: Add buffer (HEPES/EGTA). Critical: Incubate at 50°C for 30 minutes with intermittent vortexing.

-

Warning: Hydrating at room temp will result in dipalmitoyl-PIP3 aggregates floating in a DOPC suspension.

-

-

Extrusion: Extrude through 100 nm polycarbonate filters using a pre-heated extruder block (set to 50°C).

-

Cooling: Slowly cool to room temperature to allow annealing.

Method B: For Endogenous (Arachidonyl) PIP3 (The "Cold/Inert" Method)

-

Rationale: Prevent oxidation of the C20:4 chain.

-

Dry Down: Mix lipids in chloroform. Dry under Argon (heavier than air, better protection) in a glass vial.

-

Hydration: Add degassed buffer. Incubate at Room Temperature (25°C) . Do not heat.

-

Extrusion: Extrude at room temperature.

-

Storage: Use immediately or store under Argon at -80°C. Never store at 4°C for >24 hours.

Visualizations

Mechanism of Acyl Chain Interference

This diagram illustrates how the rigid dipalmitoyl chain creates a "Static Lock" artifact compared to the dynamic signaling of endogenous PIP3.

Caption: Comparison of protein interaction dynamics between fluid endogenous PIP3 and rigid synthetic derivatives.

Decision Tree: Selecting the Correct Lipid

Use this workflow to determine when the cost of endogenous lipid is scientifically justified.

Caption: Workflow for selecting PIP3 derivatives based on experimental fidelity requirements.

References

-

Blind, R. D., et al. (2014). "The signaling phospholipid PIP3 creates a new interaction surface on the nuclear receptor SF-1."[3][4] Proceedings of the National Academy of Sciences, 111(42), 15099-15104. [Link]

-

Avanti Polar Lipids.[5] (n.d.). "Phase Transition Temperatures of Glycerophospholipids." Technical Resources. [Link]

-

Lemmon, M. A. (2008). "Membrane recognition by phospholipid-binding domains." Nature Reviews Molecular Cell Biology, 9(2), 99-111. [Link]

Sources

Binding mechanism of PH domains to PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl)

An In-Depth Technical Guide to the Binding Mechanism of PH Domains to PtdIns(3,4,5)P3 (1,2-dipalmitoyl)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between Pleckstrin Homology (PH) domains and the lipid second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3, or PIP3) is a cornerstone of intracellular signal transduction, governing processes from cell growth and proliferation to cytoskeletal rearrangement.[1][2] This guide provides a detailed examination of the molecular mechanics underpinning this critical binding event. We will explore the conserved structural features of PH domains, the specific electrostatic and hydrogen-bonding interactions that confer specificity for PtdIns(3,4,5)P3, and the conformational changes induced upon binding. Furthermore, this document serves as a practical resource, offering field-proven, step-by-step protocols for key biophysical and biochemical assays—including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Liposome Co-sedimentation—used to quantitatively characterize this interaction. Finally, we discuss the implications of this binding mechanism for therapeutic intervention, highlighting the PH domain as an emerging target for drug development.

Foundational Concepts: The Players in Cellular Signaling

The Pleckstrin Homology (PH) Domain Superfamily

Pleckstrin Homology (PH) domains are small, independently folding protein modules of approximately 120 amino acids.[1][3] They are the 11th most common domain in the human proteome, found in over 250 proteins involved in a vast array of cellular processes.[4] The primary and most well-characterized function of a significant subset of PH domains is to act as cellular localization modules, targeting their host proteins to specific membrane compartments by binding to phosphoinositides.[2][5] This recruitment is a critical step in the assembly of signaling complexes at the membrane, enabling downstream signal propagation.[1][6]

Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3): A Transient Second Messenger

Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), often abbreviated as PIP3, is a low-abundance phospholipid residing on the inner leaflet of the plasma membrane.[7] It is generated from Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by the action of phosphoinositide 3-kinases (PI3Ks) following extracellular stimuli, such as growth factor or insulin signaling.[4][8] The lifetime of PtdIns(3,4,5)P3 is tightly regulated and transient, as it is dephosphorylated by phosphatases like PTEN and SHIP.[9] This transient nature allows it to function as a potent, localized second messenger, orchestrating the recruitment and activation of downstream effector proteins.[8][9] The 1,2-dipalmitoyl version refers to the specific fatty acid chains on the glycerol backbone, which can be synthesized for use in in vitro assays to mimic the membrane environment.[10][11]

The PI3K/Akt Signaling Axis: A Paradigm for PH Domain-PtdIns(3,4,5)P3 Interaction

The PI3K/Akt pathway is a canonical example of PtdIns(3,4,5)P3-mediated signaling. Upon activation of PI3K, the resulting surge in plasma membrane PtdIns(3,4,5)P3 acts as a docking site for proteins containing specific PH domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and Phosphoinositide-Dependent Kinase 1 (PDK1).[12][13] The recruitment of Akt to the membrane via its N-terminal PH domain is a prerequisite for its activation; this colocalization allows PDK1 to phosphorylate and activate Akt.[14][15] Activated Akt then phosphorylates a multitude of downstream targets, regulating cell survival, growth, and metabolism.[12]

The Molecular Basis of Binding

Conserved Structural Fold of PH Domains

Despite minimal sequence homology across the superfamily, PH domains share a remarkably conserved three-dimensional structure.[3][16] The core fold consists of a seven-stranded β-sandwich, composed of two nearly orthogonal anti-parallel β-sheets, which is capped by a C-terminal α-helix.[1][3] The loops connecting the β-strands are highly variable in length and sequence, providing the structural basis for the diverse binding specificities observed among different PH domains.[1]

The Canonical PtdIns(3,4,5)P3 Binding Pocket

PH domains that bind specifically to PtdIns(3,4,5)P3 feature a well-defined, positively charged binding pocket.[3][17] This pocket is primarily formed by basic residues located in the loop connecting the first and second β-strands (the β1/β2 loop).[3][18] The electrostatic potential of this pocket creates a favorable environment for interacting with the negatively charged phosphate groups of the phosphoinositide headgroup.

Key Molecular Interactions: Electrostatics and Hydrogen Bonding

The binding of the PtdIns(3,4,5)P3 headgroup, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), into the PH domain pocket is a highly specific process mediated by a network of interactions.

-

Ionic Interactions: The negatively charged phosphate groups at the 3- and 4-positions of the inositol ring form critical ionic bonds and hydrogen bonds with conserved basic residues (typically lysine or arginine) within the binding pocket.[12][19] Mutagenesis of these basic residues significantly reduces or completely abolishes the ability of the PH domain to bind PtdIns(3,4,5)P3.[12]

-

Specificity Determinants: The orientation of the headgroup within the pocket is crucial for specificity. For example, in the PH domain of Akt, the 5-phosphate group faces the solvent and does not form significant interactions with the protein.[12] This structural feature explains why Akt's PH domain can bind to both PtdIns(3,4,5)P3 and its breakdown product, PtdIns(3,4)P2, with similar affinity.[12] In contrast, other PH domains, like that of Grp1, have additional contacts that confer strict specificity for PtdIns(3,4,5)P3.[19][20]

Conformational Changes Upon Binding

For some PH domains, such as that of Akt/PKB, the binding of PtdIns(3,4,5)P3 is not a simple lock-and-key mechanism. High-resolution crystal structures have revealed that ligand binding can induce a significant conformational change in the PH domain.[14] This change can involve the movement of variable loops and the formation of new secondary structures, which is thought to be a critical allosteric mechanism that converts Akt into a state that can be recognized and activated by its upstream kinase, PDK1.[14][15]

Methodologies for Characterizing the Interaction

Rationale for Method Selection

A multi-faceted approach is required to fully characterize a protein-lipid interaction.[21] No single technique can provide a complete picture of the binding affinity, specificity, thermodynamics, and physiological relevance. We advocate for a tiered strategy:

-

Biophysical Assays (SPR, ITC): To obtain precise, quantitative data on binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) in a purified system.[22][23]

-

Membrane-Based Assays (Liposome Co-sedimentation): To validate that the interaction occurs in the context of a lipid bilayer, which more closely mimics the cellular environment.[24][25]

In Vitro Biophysical Techniques

Causality: SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity. It is ideal for determining the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of the interaction. The choice of experimental setup—immobilizing either the protein or the lipid—can provide different insights, with immobilization of the protein and flowing lipid-containing nanodiscs or vesicles being a more physiologically relevant approach.[26][27]

Protocol: SPR Analysis of PH Domain-PtdIns(3,4,5)P3 Interaction

-

Protein Immobilization:

-

Covalently immobilize the purified, recombinant PH domain onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target level of 2000-4000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization to subtract bulk refractive index changes.

-

-

Liposome/Nanodisc Preparation:

-

Prepare small unilamellar vesicles (SUVs) or nanodiscs containing a defined molar percentage of 1,2-dipalmitoyl-PtdIns(3,4,5)P3 (e.g., 1-5%) within a background of a carrier lipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC).[26]

-

Prepare control liposomes containing only the carrier lipid to test for non-specific binding.

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of the PtdIns(3,4,5)P3-containing liposomes (the analyte) over both the PH domain and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Include several buffer-only injections for double referencing.

-

Allow sufficient time for association and dissociation phases. A typical injection might be 120 seconds for association followed by 300 seconds for dissociation.

-

-

Data Processing and Fitting:

-

Subtract the reference cell data and buffer injection data from the active cell sensorgrams.

-

Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model or a steady-state affinity model) using the analysis software to determine ka, kd, and Kd.

-

-

Validation:

-

Confirm binding specificity by demonstrating a significantly lower or no response when injecting control (POPC-only) liposomes.

-

Test a mutant PH domain with mutations in the PtdIns(3,4,5)P3-binding pocket; this should abolish binding.[26]

-

Causality: ITC directly measures the heat released or absorbed during a binding event.[23] This allows for the determination of all thermodynamic parameters in a single experiment: binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). From these, the change in entropy (ΔS) can be calculated. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding.[21]

Protocol: ITC Analysis of PH Domain-Ins(1,3,4,5)P4 Interaction Note: Due to the difficulty of working with lipids in ITC, the soluble headgroup of PtdIns(3,4,5)P3, Ins(1,3,4,5)P4, is typically used.[28]

-

Sample Preparation:

-

Dialyze the purified PH domain extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Dissolve the Ins(1,3,4,5)P4 ligand in the final dialysis buffer to ensure no buffer mismatch, which can create large heats of dilution.

-

Degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.

-

-

Concentration Determination:

-

Accurately determine the concentrations of both the protein (e.g., by A280) and the ligand.

-

The protein concentration in the sample cell should typically be 10-100 µM. The ligand concentration in the syringe should be 10-20 times the protein concentration to ensure saturation is reached.[22]

-

-

Titration Experiment:

-

Load the PH domain solution into the sample cell and the Ins(1,3,4,5)P4 solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline. A typical experiment consists of 20-30 injections.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand into the buffer-filled sample cell to determine the heat of dilution. This value will be subtracted from the experimental data.

-

-

Data Analysis:

-

Integrate the heat signal for each injection peak.

-

Subtract the heat of dilution from the integrated data.

-

Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the binding isotherm to a suitable model (e.g., a one-site binding model) to extract the values for n, Kd, and ΔH.

-

In Vitro Membrane-Based Assays

Causality: This assay provides a straightforward, semi-quantitative or quantitative assessment of a protein's ability to bind to lipid membranes.[29] By using ultracentrifugation to pellet liposomes, any protein bound to the membrane will also be pelleted.[30] Comparing the amount of protein in the supernatant versus the pellet allows for the determination of the bound fraction. This is a crucial experiment to confirm that the interaction observed with soluble headgroups or in SPR occurs in the context of a lipid bilayer.[25]

Protocol: Liposome Co-sedimentation

-

Liposome Preparation:

-

In a glass vial, mix chloroform stocks of the desired lipids. For example, create a mix of 95 mol% POPC and 5 mol% 1,2-dipalmitoyl-PtdIns(3,4,5)P3. Prepare a control mix of 100% POPC.[30]

-

Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film, followed by further drying under vacuum for at least 1 hour to remove residual solvent.[30]

-

Hydrate the lipid film in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 1 mg/mL. Vortex vigorously.[30]

-

Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles (MLVs).

-

To create uniformly sized SUVs, pass the MLV suspension through a polycarbonate filter with a 100 nm pore size using a mini-extruder (e.g., from Avanti Polar Lipids).[30]

-

-

Protein Preparation:

-

To remove any pre-existing aggregates, ultracentrifuge the purified PH domain solution (e.g., at 100,000 x g for 30 min at 4°C) and use only the supernatant for the assay.[30]

-

-

Binding Reaction:

-

In a polycarbonate ultracentrifuge tube, mix the PH domain (e.g., to a final concentration of 2 µM) with the prepared liposomes (e.g., to a final concentration of 0.5 mg/mL).[30]

-

Prepare control reactions: protein only (no liposomes), and protein with control (100% POPC) liposomes.

-

Incubate the mixtures at room temperature for 30 minutes.[30]

-

-

Co-sedimentation:

-

Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 40 minutes at 20°C in a TLA-100 rotor or similar).[30]

-

-

Analysis:

-

Carefully collect the supernatant. Wash the pellet gently with buffer and then resuspend it in a volume of buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant (S) and pellet (P) fractions, along with a sample of the total input protein, by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the band intensities using densitometry. The fraction of bound protein can be calculated as (Intensity of Pellet Band) / (Intensity of Supernatant Band + Intensity of Pellet Band).

-

Quantitative Analysis of Binding Affinity

The binding affinity of PH domains for PtdIns(3,4,5)P3 can vary significantly, which is a key factor in determining the hierarchy and sensitivity of signaling pathways. Generally, high-affinity interactions are in the nanomolar to low micromolar range.[3]

| PH Domain Host Protein | Reported Dissociation Constant (Kd) for PtdIns(3,4,5)P3 or its headgroup | Technique | Reference(s) |

| Grp1 | ~30 nM - 1.4 µM | Multiple | [3][26] |

| Akt/PKB | ~1 µM - 4 µM | Multiple | [3][8] |

| Kindlin-2 | Preferential binding over PI(4,5)P2 | NMR | [17] |

| Kindlin-3 | 0.40 µM (with nanodiscs) | SPR | [26] |

| Btk | ~1.6 µM | Multiple | [3] |

| DAPP1 | ~100 nM | Multiple | [3] |

Note: Kd values can vary based on the specific technique, buffer conditions, and whether the full lipid or just the soluble headgroup was used.

Implications for Drug Development

The PH Domain as a Therapeutic Target

Given the central role of the PI3K/Akt pathway in diseases like cancer, targeting this pathway has been a major focus of drug development.[8] While much effort has been directed at inhibiting the PI3K and Akt kinases, an alternative strategy is to block the protein-lipid interaction that initiates their activation. By preventing the recruitment of Akt and other effectors to the membrane, their downstream signaling can be inhibited.[8] This makes the PtdIns(3,4,5)P3-binding pocket of PH domains an attractive, albeit challenging, therapeutic target.[4]

Challenges and Strategies for Inhibitor Design

Developing small molecule inhibitors that specifically block the PH domain-PtdIns(3,4,5)P3 interaction presents several challenges:

-

Challenging Binding Site: The binding site is relatively shallow and highly polar, making it difficult for traditional drug-like small molecules to bind with high affinity.

-

Specificity: Achieving selectivity for the PH domain of one protein (e.g., Akt1) over the hundreds of other PH domains in the proteome is a significant hurdle.

Despite these challenges, progress has been made. Allosteric inhibitors that bind to the PH domain and lock it in an inactive conformation have been developed and tested in clinical trials for cancer.[4][15] These efforts demonstrate the feasibility of targeting this crucial protein-lipid interaction for therapeutic benefit.[8]

Conclusion and Future Perspectives

The binding of PH domains to PtdIns(3,4,5)P3 is a fundamental mechanism for signal-dependent protein recruitment to the plasma membrane. This interaction is characterized by a conserved structural fold that presents a positively charged pocket, enabling specific recognition of the PtdIns(3,4,5)P3 headgroup through a network of electrostatic and hydrogen-bonding interactions. For key effectors like Akt, this binding event is coupled to allosteric changes that are essential for activation. A rigorous, multi-technique approach combining quantitative biophysical methods with membrane-based assays is critical for accurately characterizing this interaction. As our understanding of the structural and dynamic basis of this binding event deepens, so too will our ability to design novel therapeutics that can precisely modulate these vital signaling pathways.

References

- Pleckstrin homology domain - Wikipedia.

- Structural Basis of Phosphoinositide Binding to Kindlin-2 Protein Pleckstrin Homology Domain in Regulating Integrin Activation - PMC. Journal of Biological Chemistry.

- Phospho-dependent Protein Interaction Domains in Signal Transduction. Science's STKE.

- Biophysical Methods for the Studies of Protein-Lipid/Surfactant Interactions.

- Pleckstrin Homology [PH] domain, structure, mechanism, and contribution to human disease.

- PLECKSTRIN HOMOLOGY DOMAINS: A Common Fold with Diverse Functions. Annual Review of Biophysics and Biomolecular Structure.

- Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conform

- High-resolution structure of the pleckstrin homology domain of protein kinase b/akt bound to phosphatidylinositol (3,4,5)

- Signal-dependent membrane targeting by pleckstrin homology (PH) domains. Biochimica et Biophysica Acta.

- PH Protein Domain. Cell Signaling Technology.

- Structural basis for discrimination of 3-phosphoinositides by pleckstrin homology domains. Molecular Cell.

- Structural Basis of 3-Phosphoinositide Recognition by Pleckstrin Homology Domains.

- Role of a Novel PH-Kinase Domain Interface in PKB/Akt Regulation: Structural Mechanism for Allosteric Inhibition. PLOS ONE.

- Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins. bioRxiv.

- Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains. PNAS.

- A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell.

- Membrane and Protein Interactions of the Pleckstrin Homology Domain Superfamily. MDPI.

- A Genome-Wide Modeling and Characterization Study of Pleckstrin Homology Domains in Chlamydomonas reinhardtii. MDPI.

- Biophysical approaches for exploring lipopeptide-lipid interactions. PMC.

- Protein-lipid Interactions. Physics LibreTexts.

- The pleckstrin homology domain: an intriguing multifunctional protein module. Bioessays.

- The in vivo role of PtdIns(3,4,5)

- Selective cellular effects of overexpressed pleckstrin-homology domains that recognize PtdIns(3,4,5)P3 suggest their interaction with protein binding partners. Journal of Cell Science.

- Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothio

- Preparation of liposomes and liposome co-sediment

- Structure and lipid-binding properties of the kindlin-3 pleckstrin homology domain. Biochemical Journal.

- A novel and evolutionarily conserved PtdIns(3,4,5)P3-binding domain is necessary for DOCK180 signaling.

- PtdIns-(3,4,5)-P3 Binding Protein. Cayman Chemical.

- Characterization of Lipid–Protein Interactions and Lipid-Mediated Modulation of Membrane Protein Function through Molecular Simul

- Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers.

- The signaling phospholipid PIP3 creates a new interaction surface on the nuclear receptor SF-1. PNAS.

- Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. Heldaneprints.

- Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions. Springer Protocols.

- Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. PubMed.

- Titration calorimetry of inositol phosphate binding to the EST 684797...

- Optimizing PH Domain-Based Biosensors for Improved Plasma Membrane PIP3 Measurements in Mammalian Cells. MDPI.

- Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions. Springer Link.

- Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate)

- Synthesis and biological evaluation of a PtdIns(3,4,5)

- Comprehensive Identification of PIP3-Regulated PH Domains from C. elegans to H. sapiens by Model Prediction and Live Imaging. Molecular Cell.

- Isothermal Titr

- PtdIns-(345)-P3 (12-dipalmitoyl) (sodium). MedChemExpress.

- Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Journal of Visualized Experiments.

- Molecular insight on the role of the phosphoinositide PIP3 in regulating the protein kinases Akt, PDK1, and BTK. Biochemical Society Transactions.

Sources

- 1. Pleckstrin homology domain - Wikipedia [en.wikipedia.org]

- 2. Signal-dependent membrane targeting by pleckstrin homology (PH) domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phospho-dependent Protein Interaction Domains in Signal Transduction | Cell Signaling Technology [cellsignal.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pnas.org [pnas.org]

- 9. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ppu.mrc.ac.uk [ppu.mrc.ac.uk]

- 13. The in vivo role of PtdIns(3,4,5)P3 binding to PDK1 PH domain defined by knockin mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of a Novel PH-Kinase Domain Interface in PKB/Akt Regulation: Structural Mechanism for Allosteric Inhibition | PLOS Biology [journals.plos.org]

- 16. annualreviews.org [annualreviews.org]

- 17. Structural Basis of Phosphoinositide Binding to Kindlin-2 Protein Pleckstrin Homology Domain in Regulating Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Structural basis for discrimination of 3-phosphoinositides by pleckstrin homology domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 23. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 24. molbiolcell.org [molbiolcell.org]

- 25. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 26. Structure and lipid-binding properties of the kindlin-3 pleckstrin homology domain [ouci.dntb.gov.ua]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

- 29. Making sure you're not a bot! [helda.helsinki.fi]

- 30. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Function of Dipalmitoyl Phosphoinositides in Membrane Trafficking Research

Foreword: Beyond the Headgroup – Why Acyl Chain Specificity Matters

For decades, the study of phosphoinositides (PIs) has rightfully focused on the phosphorylation status of the inositol headgroup, which dictates the recruitment of specific effector proteins and defines organelle identity.[1] However, this is only half the story. The lipid backbone, comprised of two fatty acyl chains, is not merely a passive anchor but a critical modulator of membrane biophysics and protein interactions.[2][3]

In nature, mammalian PIs are predominantly composed of a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position.[2] This specific composition influences membrane fluidity and the presentation of the headgroup. In contrast, dipalmitoyl phosphoinositides (16:0/16:0) are fully saturated. This seemingly subtle difference is a powerful tool in membrane trafficking research. The use of synthetic dipalmitoyl PIs allows us to create more ordered, rigid membrane environments in vitro, mimicking lipid rafts or segregated membrane domains.[4][5] By controlling the acyl chain composition, we can dissect the distinct contributions of headgroup recognition and membrane physical state to the complex machinery of membrane trafficking.

This guide provides researchers, scientists, and drug development professionals with a technical overview and field-proven methodologies for leveraging dipalmitoyl phosphoinositides to elucidate the mechanisms of membrane transport.

The Central Role of Phosphoinositides in Membrane Trafficking

Phosphoinositides are master regulators of membrane trafficking, controlling processes from endocytosis and phagocytosis to exocytosis and autophagy.[1][6][7] Their function is spatiotemporally regulated by a suite of kinases and phosphatases that interconvert the seven different PI species, creating distinct lipid identities for different organelles and membrane domains.[8][9]

-

PI(4,5)P₂: Enriched at the plasma membrane, it is a critical landmark for clathrin-mediated endocytosis (CME), exocytosis, and actin cytoskeleton dynamics.[10][11][12] It recruits numerous proteins, including the AP-2 adaptor complex, which initiates the formation of clathrin-coated pits.[13][14]

-

PI(3,4,5)P₃: A transient signaling molecule at the plasma membrane generated by PI3-Kinase, it recruits PH-domain containing proteins to drive processes like phagocytosis and cell migration.[11][15][16]

-

PI(3)P: A hallmark of early endosomes, essential for endosomal sorting and maturation.[17][18]

-

PI(4)P: Found at the Golgi and plasma membrane, it is involved in secretion and the maintenance of other PI pools.[17][19]

The conversion between these species acts as a molecular switch, timing the recruitment and dismissal of effector proteins to drive a vesicle's journey through the cell.[9][19]

Signaling Pathway: Phosphoinositide Interconversion

The following diagram illustrates the core enzymatic pathways that regulate the key phosphoinositide species involved in plasma membrane and endosomal trafficking.

Caption: Core phosphoinositide metabolic pathway at the plasma membrane and endosomes.

Dipalmitoyl PIs as a Tool to Probe Membrane Biophysics

The choice to use a dipalmitoyl (16:0/16:0) version of a phosphoinositide is a deliberate experimental decision to manipulate the physical properties of a model membrane. Saturated acyl chains like palmitate pack together more tightly than unsaturated chains, leading to a membrane with:

-

Increased Thickness and Rigidity: This can influence the conformation of transmembrane proteins and the insertion of amphipathic helices from peripheral proteins.[6]

-

Reduced Fluidity: This slows the lateral diffusion of both lipids and proteins.

-

Propensity for Phase Separation: Dipalmitoyl lipids can form gel-phase domains or liquid-ordered domains, particularly in the presence of cholesterol, which are thought to mimic lipid rafts.

This control over the membrane environment is crucial for asking specific questions. For instance, some proteins may bind to PI(4,5)P₂ irrespective of the membrane state, suggesting a primary role for headgroup recognition. Others might show enhanced binding to dipalmitoyl-PI(4,5)P₂-containing membranes, indicating a "coincidence detection" mechanism that requires both the specific headgroup and a particular membrane order.[20] Furthermore, processes that involve changes in membrane shape, such as vesicle budding, are highly sensitive to the physical properties of the bilayer.[21][22] Using dipalmitoyl PIs can help reveal the interplay between lipid composition, membrane curvature, and protein machinery.[21][23]

Comparative Properties of Common PI Acyl Chains

| Feature | Dipalmitoyl (16:0/16:0) | Stearoyl-Arachidonoyl (18:0/20:4) |

| Source | Synthetic | Natural (e.g., Porcine Brain) |

| Saturation | Fully Saturated | Mixed (Saturated/Polyunsaturated) |

| Membrane Phase | Higher melting temp., forms ordered/gel phases | Lower melting temp., forms fluid/disordered phases |

| Packing Density | High | Low |

| Primary Use Case | Studying effects of membrane order, rigidity, and lipid rafts. | Mimicking the average state of a natural cell membrane. |

Methodologies for Investigating Dipalmitoyl PI Function

A multi-faceted approach is required to fully understand the function of dipalmitoyl PIs. Combining in vitro reconstitution with live-cell imaging provides the most comprehensive picture.

In Vitro Reconstitution Assays

These bottom-up approaches offer precise control over every component of the system.

-

Liposome Co-sedimentation/Flotation Assays: This is the foundational technique to test for direct lipid-protein interaction. A protein of interest is incubated with liposomes containing dipalmitoyl PIs. The mixture is then centrifuged, and the pellet (containing liposomes and bound protein) and supernatant are analyzed by SDS-PAGE. This provides a qualitative or semi-quantitative measure of binding.

-

Surface Plasmon Resonance (SPR): For quantitative kinetics, a lipid bilayer containing dipalmitoyl PIs is captured on a sensor chip. The protein of interest is flowed over the surface, and the binding and dissociation rates (k_on, k_off) are measured in real-time, allowing for the calculation of the binding affinity (K_D).

-

Giant Unilamellar Vesicles (GUVs): These cell-sized liposomes are ideal for microscopy-based assays. A fluorescently-labeled protein can be observed binding to GUVs containing dipalmitoyl PIs, providing insights into domain formation and the effects of membrane curvature.

Workflow: Liposome Co-sedimentation Assay

The diagram below outlines the standard workflow for assessing protein binding to dipalmitoyl PI-containing vesicles.

Caption: Standard workflow for a liposome co-sedimentation assay.

Live-Cell Imaging

While synthetic dipalmitoyl PIs cannot be easily introduced into live cells to replace endogenous lipids, the principles learned from in vitro work can inform live-cell experiments. The primary method involves using fluorescently-tagged protein domains that specifically bind to different PIs.[8][24]

-

Genetically Encoded Probes: Fusing a PI-binding domain (e.g., the PH domain of PLCδ for PI(4,5)P₂, or the FYVE domain for PI(3)P) to a fluorescent protein (like GFP) allows for real-time visualization of PI pools in the cell.[21][24]

-

Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique is ideal for imaging events at the plasma membrane, such as endocytosis and exocytosis, with high signal-to-noise.[25][26] It allows for the tracking of individual clathrin-coated pits and the recruitment of PI-binding probes.

By perturbing the cell (e.g., with growth factors or inhibitors of PI kinases/phosphatases) and observing the dynamic redistribution of these probes, we can infer the roles of specific PIs in trafficking events.[26]

Detailed Experimental Protocol: In Vitro Reconstitution of Protein Recruitment to Dipalmitoyl-PI(4,5)P₂-Containing Membranes

This protocol provides a self-validating system to test the hypothesis that a protein of interest (POI) binds specifically to PI(4,5)P₂ within an ordered membrane environment.

A. Materials & Reagents

-

Background Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) (Avanti Polar Lipids)

-

Dipalmitoyl PI: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (PtdIns(4,5)P₂ C16) (Echelon Biosciences)

-

Cholesterol (Sigma-Aldrich)

-

Purified recombinant Protein of Interest (POI), >95% purity

-

Lipid Buffer: 25 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT

-

Chloroform

B. Liposome Preparation (Extrusion)

-

Causality: We create two lipid mixes to test for specificity. The "Control" mix lacks the dipalmitoyl PI, ensuring any observed binding in the "Test" mix is due to the PI.

-

Control Liposomes (1 µmol total): 50 mol% DOPC, 20 mol% DOPE, 10 mol% DOPS, 20 mol% Cholesterol.

-

Test Liposomes (1 µmol total): 45 mol% DOPC, 20 mol% DOPE, 10 mol% DOPS, 20 mol% Cholesterol, 5 mol% Dipalmitoyl-PI(4,5)P₂ .

-

-

In a glass vial, combine the required volumes of lipids from their chloroform stocks.

-

Dry the lipids under a gentle stream of nitrogen gas while rotating the vial to form a thin film on the bottom.

-

Place the vial under high vacuum for at least 2 hours to remove all residual solvent.

-

Rehydrate the lipid film in 1 mL of Lipid Buffer. Vortex vigorously for 5 minutes. The solution will be milky (Multilamellar Vesicles).

-

Causality: To create vesicles of a uniform size, which is critical for reproducible sedimentation, we use extrusion. 100 nm is a standard size that mimics small vesicles.

-

Assemble a mini-extruder with a 100 nm polycarbonate membrane.

-

Pass the lipid suspension through the extruder 21 times. The solution should become clearer as Large Unilamellar Vesicles (LUVs) are formed.

-

Store liposomes at 4°C and use within one week.

C. Co-sedimentation Assay

-

In a 1.5 mL ultracentrifuge tube, prepare the following reactions:

-

Reaction 1 (Negative Control): 20 µL Control Liposomes + 80 µL Lipid Buffer with 1 µM POI.

-

Reaction 2 (Test): 20 µL Test Liposomes + 80 µL Lipid Buffer with 1 µM POI.

-

Reaction 3 (Pelleting Control): 20 µL Test Liposomes + 80 µL Lipid Buffer (No POI).

-

-

Incubate all reactions for 30 minutes at room temperature.

-

Centrifuge at 100,000 x g for 45 minutes at 20°C.

-

Causality: Careful separation of the supernatant and pellet is the most critical step.

-

Carefully remove 90 µL of the supernatant (S) and transfer to a new tube.

-

Resuspend the remaining 10 µL and the pellet (P) in 100 µL of Lipid Buffer.

-

Add 25 µL of 5X SDS-PAGE loading buffer to all S and P fractions.

-

Boil samples for 5 minutes.

D. Analysis & Expected Outcome

-

Load 20 µL of each sample (S and P from all three reactions) onto a 12% SDS-PAGE gel.

-

Run the gel and stain with Coomassie Blue.

-

Trustworthiness: The results are validated by the controls.

-

Reaction 1 (Control): The POI should be almost exclusively in the supernatant (S) fraction, showing no binding to liposomes lacking PI(4,5)P₂.

-

Reaction 2 (Test): A significant fraction of the POI should be in the pellet (P), indicating binding to the dipalmitoyl-PI(4,5)P₂ liposomes.

-

Reaction 3 (No POI): This lane should be empty, confirming that there are no contaminating proteins that pellet with the liposomes.

-

-

A strong band in the Pellet lane of Reaction 2, with a weak or absent band in the Pellet lane of Reaction 1, provides strong evidence for specific, PI(4,5)P₂-dependent binding.

Application in Drug Development

Understanding the specific lipid interactions that govern membrane trafficking is critical for drug development. Many pathogens hijack host cell trafficking pathways for entry and replication, often by manipulating phosphoinositide metabolism.[27] Furthermore, defects in PI-metabolizing enzymes are linked to cancers and developmental disorders.[6]

By using dipalmitoyl PIs in high-throughput screening platforms (e.g., SPR or fluorescence polarization assays), researchers can identify small molecules that disrupt the interaction between a key trafficking protein and its target PI. For example, a compound that specifically blocks the binding of a viral protein to PI(4,5)P₂ in a rigid membrane context could be a lead candidate for an antiviral therapeutic that inhibits viral budding.

Conclusion and Future Perspectives

The transition from viewing phosphoinositides as simple headgroup-defined entities to appreciating the nuanced role of their acyl chains has opened new avenues of research. Dipalmitoyl phosphoinositides are not just analogues; they are precision tools that enable us to probe the biophysical dimensions of membrane trafficking. By combining meticulous in vitro reconstitution with advanced live-cell imaging, we can continue to unravel how the interplay between lipid headgroups, acyl chain composition, and protein effectors orchestrates the elegant and essential dance of vesicles within the cell. Future research will likely focus on developing more complex model membranes with multiple dipalmitoyl PI species and using computational approaches like molecular dynamics simulations to predict how specific acyl chain compositions alter protein-lipid interfaces.[28][29]

References

-

Madsen, R. R. (2023). Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. Discovery Research Portal - University of Dundee. [Link]

-

Hammond, G. R., & Balla, T. (2015). Novel roles of phosphoinositides in signaling, lipid transport, and disease. PMC - NIH. [Link]

-

Cho, W., & Stahelin, R. V. (2012). Emerging methodologies to investigate lipid–protein interactions. PMC - NIH. [Link]

-

Shi, Z., & Zhang, H. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. Frontiers in Cell and Developmental Biology. [Link]

-

Madsen, R. R. (2023). Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. Protocols.io. [Link]

-

Sezgin, E., & Sahl, M. J. (2018). Lipid–Protein Interactions in Plasma Membrane Organization and Function. PMC - NIH. [Link]

-

D'Angelo, G., & De Matteis, M. A. (2019). How is the acyl chain composition of phosphoinositides created and does it matter?. PMC - NIH. [Link]

-

Cho, W., & Stahelin, R. V. (2012). Emerging methodologies to investigate lipid-protein interactions. PubMed - NIH. [Link]

-

D'Angelo, G., & De Matteis, M. A. (2019). How is the acyl chain composition of phosphoinositides created and does it matter?. Biochemical Society Transactions. [Link]

-

Cho, W., & Stahelin, R. V. (2012). Emerging methodologies to investigate lipid–protein interactions. Oxford Academic. [Link]

-

Sablin, E. P., & Fletterick, R. J. (2021). The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor Steroidogenic Factor-1 (NR5A1). ResearchGate. [Link]

-

Madsen, R. R. (2023). Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. protocols.io Slack app. [Link]

-

Gallop, J. L., & McMahon, H. T. (2013). Phosphoinositides and membrane curvature switch the mode of actin polymerization via selective recruitment of toca-1 and Snx9. PMC. [Link]

-

Traynor-Kaplan, A., & Hille, B. (2017). Fatty-acyl chain profiles of cellular phosphoinositides. eScholarship.org. [Link]

-

Shashidhar, M. S. (1994). Synthesis and applications of phosphatidylinositols and their analogues. Indian Academy of Sciences. [Link]

-

Friant, S., & G. R. Hammond. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. MDPI. [Link]

-

Wikipedia. (n.d.). Phosphatidylinositol 4,5-bisphosphate. Wikipedia. [Link]

-

Balla, T., & Varnai, P. (2009). LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS. PMC - NIH. [Link]

-

Gallop, J. L., & McMahon, H. T. (2013). Phosphoinositides and membrane curvature switch the mode of actin polymerization via selective recruitment of toca-1 and Snx9. PubMed. [Link]

-

McMahon, H. T., & Gallop, J. L. (2005). Membrane curvature and mechanisms of dynamic cell membrane remodelling. Nature. [Link]

-

Botelho, R. J. (2017). The Role of Phosphoinositides During Phagosome Formation and Resolution. TSpace. [Link]

-

Balla, T. (2006). Imaging and manipulating phosphoinositides in living cells. PMC - NIH. [Link]

-

Fiveable. (2025). Phosphatidylinositol 4,5-bisphosphate Definition. Fiveable. [Link]

-

Haucke, V. (2005). Phosphoinositide regulation of clathrin-mediated endocytosis. PubMed. [Link]

-

Friant, S., & G. R. Hammond. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. PMC. [Link]

-

Cox, D., & Greenberg, S. (2002). Phosphoinositides and phagocytosis. PMC - NIH. [Link]

-

He, K., & Kirchhausen, T. (2017). Dynamics of phosphoinositide conversion in clathrin-mediated endocytic traffic. PubMed. [Link]

-

Cockcroft, S., & Raghu, P. (2020). Phosphatidylinositol(4,5)bisphosphate: Diverse functions at the plasma membrane. ResearchGate. [Link]

-

Wikipedia. (n.d.). Dipalmitoylphosphatidylcholine. Wikipedia. [Link]

-

Schmid, S. L., & Conner, S. D. (2010). Phosphatidic Acid Plays a Regulatory Role in Clathrin-mediated Endocytosis. The Journal of Cell Biology. [Link]

-

Mechanobiology Institute, National University of Singapore. (2024). What is membrane curvature?. [Link]

-

Grinstein, S., & Levin, R. (2021). Monitoring Phosphoinositide Fluxes and Effectors During Leukocyte Chemotaxis and Phagocytosis. Frontiers in Immunology. [Link]

-

Cockcroft, S., & Raghu, P. (2020). Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane. PMC. [Link]

-

Ischebeck, T., & Heilmann, I. (2014). Regulatory roles of phosphoinositides in membrane trafficking and their potential impact on cell-wall synthesis and re-modelling. PMC. [Link]

-

De Camilli, P., & Wenk, M. R. (2012). Phosphoinositides and vesicular membrane traffic. PMC. [Link]

-

Friant, S., & G. R. Hammond. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. ResearchGate. [Link]

-

Haucke, V. (2005). Phosphoinositide regulation of clathrin-mediated endocytosis. Semantic Scholar. [Link]

-

Botelho, R. J. (2017). The Role of Phosphoinositides During Phagosome Formation and Resolution. Thesis Template. [Link]

-

Mechanobiology Institute, National University of Singapore. (2024). How is clathrin recruited to the plasma membrane?. [Link]

-

Bundle, D. R., & Lowary, T. L. (2011). Chemical Synthesis and Immunosuppressive Activity of Dipalmitoyl Phosphatidylinositol Hexamannoside. ACS Publications. [Link]

-

Grinstein, S., & Fairn, G. D. (2014). Phosphoinositides in phagocytosis and macropinocytosis. PubMed. [Link]

-

Cockcroft, S., & Raghu, P. (2020). Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane. PubMed. [Link]

-

Haucke, V., & Posor, Y. (2018). Phosphoinositide conversion in endocytosis and the endolysosomal system. PMC. [Link]

-

Schmid, S. L., & Antonescu, C. N. (2011). PI(3,4,5)P3 production accelerates endocytic CCP dynamics. ResearchGate. [Link]

-

Kim, J. Y., & Lee, J. E. (2014). Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking. World Journal of Pharmaceutical Research. [Link]

-

Haucke, V., & Posor, Y. (2014). Phosphoinositides in endocytosis. PubMed. [Link]

-

Prestwich, G. D. (2007). Development of a solid phase synthesis strategy for soluble phosphoinositide analogues. Utah State University. [Link]

-

Thapa, N., & Tan, X. (2022). Crucial Players for Inter-Organelle Communication: PI5P4Ks and Their Lipid Product PI-4,5-P2 Come to the Surface. Frontiers in Cell and Developmental Biology. [Link]

-

van Hoogevest, P., & Fahr, A. (2017). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. PMC. [Link]

Sources

- 1. Phosphoinositides and vesicular membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Imaging and manipulating phosphoinositides in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoinositide conversion in endocytosis and the endolysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. How is clathrin recruited to the plasma membrane? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 15. Phosphoinositides and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Monitoring Phosphoinositide Fluxes and Effectors During Leukocyte Chemotaxis and Phagocytosis [frontiersin.org]

- 17. Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulatory roles of phosphoinositides in membrane trafficking and their potential impact on cell-wall synthesis and re-modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamics of phosphoinositide conversion in clathrin-mediated endocytic traffic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phosphoinositide regulation of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phosphoinositides and membrane curvature switch the mode of actin polymerization via selective recruitment of toca-1 and Snx9 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sbcb.bioch.ox.ac.uk [sbcb.bioch.ox.ac.uk]

- 23. What is membrane curvature? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 24. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]

- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 27. Phosphoinositides in phagocytosis and macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Emerging methodologies to investigate lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermotropic Phase Behavior of 1,2-Dipalmitoyl PIP3: A Technical Guide

The following guide details the thermotropic phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (1,2-dipalmitoyl PIP3).[1]

Executive Summary

1,2-Dipalmitoyl PIP3 (DP-PIP3) is a synthetic variant of the signaling lipid PIP3, featuring two saturated palmitic acid (16:0) chains. Unlike its naturally occurring counterpart (typically arachidonyl-stearoyl, 18:0-20:4), DP-PIP3 is used in biophysical studies to probe membrane dynamics without the oxidative instability of polyunsaturated chains.[1]

Core Insight: The phase transition temperature (

-

Ordering Force: The saturated 16:0 tails drive the lipid toward a rigid gel phase (similar to DPPC,

). -

Disordering Force: The massive, highly charged inositol-(3,4,5)-trisphosphate headgroup (net charge -3 to -5) creates electrostatic repulsion, opposing tight packing.[1]

Consequently, the

Biophysical Mechanics

The "Charge vs. Chain" Conflict

To understand DP-PIP3, one must compare it to the standard reference lipid, DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[1]

| Feature | DPPC (Reference) | 1,2-Dipalmitoyl PIP3 | Impact on |

| Acyl Chains | 16:0 / 16:0 (Saturated) | 16:0 / 16:0 (Saturated) | Promotes Gel Phase ( |

| Headgroup | Phosphocholine (Zwitterionic) | IP3 (Polyanionic) | Promotes Fluidity (Repulsion) |

| Net Charge | Neutral (at pH 7) | -3 to -5 (pH dependent) | Disrupts Packing |

| Hydration | Moderate | Very High | Broadens Transition |

| Ca | Low | Extreme (Bridging) | Induces Clustering |

The Calcium Switch

In the absence of divalent cations, the electrostatic repulsion between PIP3 headgroups prevents the formation of a tightly packed gel phase, often suppressing the

Visualizing the Signaling Context

Understanding the phase behavior of PIP3 is critical because its clustering (phase separation) activates the PI3K/AKT pathway.

Caption: The conversion of PIP2 to PIP3 induces local phase separation (clustering), creating a high-density docking site for AKT.[1]

Experimental Protocol: Measuring

Since literature values vary by buffer condition, you must empirically determine the

Method: Differential Scanning Calorimetry (DSC)

This is the gold standard for determining phase transitions.

Reagents

-

Lipid: 1,2-Dipalmitoyl PIP3 (Sodium Salt) - [1]

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly Ca

-free for baseline). -

Equipment: Microcal VP-DSC or Nano DSC.

Step-by-Step Workflow

-

Film Formation:

-

Hydration (MLV Prep):

-

Hydrate film with degassed HEPES buffer to a concentration of 1-2 mg/mL.[1]

-

Vortex vigorously for 30 minutes above

(well above the theoretical transition of the chains). -

Critical: Ensure the lipid is fully suspended; PIP3 is hygroscopic and sticky.

-

-

Degassing:

-

Degas the sample under vacuum for 10 minutes to prevent bubble formation in the calorimeter cell.

-

-

DSC Scan:

-

Reference Cell: Load with matching buffer.

-

Sample Cell: Load with DP-PIP3 suspension.

-

Scan Parameters:

-

Start Temp:

-

End Temp:

-

Scan Rate:

/min (Slow scan ensures equilibrium).

-

-

-

Data Analysis:

-

Subtract buffer baseline.[1]

-

Identify the peak of the endotherm (

vs. T). The maximum point is the

-

Expected Results

| Condition | Expected | Interpretation |

| Pure Water / Low Salt | Broad, | Charge repulsion prevents tight gel packing.[1][2] |

| 150 mM NaCl | Sharper, | Na |

| 1 mM CaCl | Complex / | Ca |

Experimental Workflow Diagram

Caption: Workflow for preparing DP-PIP3 vesicles and determining phase transition via DSC.

References

-

Avanti Polar Lipids. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) Product Page.Link[1]

-

Redfern, D. A., & Gericke, A. (2004). Domain Formation in Phosphatidylinositol Polyphosphate/Phosphatidylcholine Mixed Monolayers.[1] Biophysical Journal.[1][3] Link

-

Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines.[1] Biochimica et Biophysica Acta (BBA).[1] Link

-

Lewis, R. N., et al. (1990). Thermotropic phase behavior of phosphatidylcholines with bulky head groups.[1] Biochemistry.[1][4] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The thermotropic phase behavior of cationic lipids: calorimetric, infrared spectroscopic and X-ray diffraction studies of lipid bilayer membranes composed of 1,2-di-O-myristoyl-3-N,N,N-trimethylaminopropane (DM-TAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Nexus of Cellular Control: An In-depth Technical Guide to Signal Transduction Pathways Involving PtdIns(3,4,5)P3 Lipid Mediators

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) signaling pathway. We will delve into the core molecular machinery, downstream effector pathways, and its critical role in cellular function and disease. Furthermore, we will explore field-proven experimental workflows, offering insights into robust methodologies for interrogating this pivotal signaling network.

The Pivotal Second Messenger: An Introduction to PtdIns(3,4,5)P3

Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), a minor phospholipid component of the inner leaflet of the plasma membrane, stands as a paramount second messenger in a multitude of cellular processes.[1][2] Its transient and localized production orchestrates a symphony of signaling events that govern fundamental cellular functions, including cell growth, proliferation, survival, metabolism, and migration.[3][4][5] The dysregulation of PtdIns(3,4,5)P3 signaling is a hallmark of numerous human pathologies, most notably cancer, diabetes, and inflammatory disorders, making it a focal point for intensive research and therapeutic development.[2][4][6][7]

The Core Machinery: A Dynamic Equilibrium of Synthesis and Degradation

The cellular concentration of PtdIns(3,4,5)P3 is exquisitely controlled by the coordinated actions of phosphoinositide 3-kinases (PI3Ks) and a cadre of lipid phosphatases. This dynamic interplay ensures that PtdIns(3,4,5)P3 signaling is a tightly regulated and transient event.

The Architects of PtdIns(3,4,5)P3: Phosphoinositide 3-Kinases (PI3Ks)

The synthesis of PtdIns(3,4,5)P3 is catalyzed by the family of phosphoinositide 3-kinases (PI3Ks). Class I PI3Ks are the primary producers of this lipid second messenger in response to a diverse array of extracellular stimuli, including growth factors, cytokines, and hormones.[4][8] These enzymes phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) to generate PtdIns(3,4,5)P3.[1] Activation of Class I PI3Ks is typically initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3][9]

Caption: Activation of PI3K at the plasma membrane.

The Sentinels of Signal Termination: PTEN and SHIP Phosphatases

The potent signaling capacity of PtdIns(3,4,5)P3 necessitates its rapid and efficient removal to terminate the signal and maintain cellular homeostasis. This critical function is primarily carried out by two key families of lipid phosphatases: PTEN and SHIP.

-

PTEN (Phosphatase and Tensin Homolog): The tumor suppressor PTEN is a 3-phosphatase that directly antagonizes PI3K signaling by dephosphorylating the 3' position of the inositol ring of PtdIns(3,4,5)P3, converting it back to PtdIns(4,5)P2.[1][6][10][11] Loss of PTEN function is a frequent event in many human cancers, leading to the constitutive accumulation of PtdIns(3,4,5)P3 and hyperactivation of downstream pro-survival pathways.[6][7]

-

SHIP (SH2-containing Inositol 5-Phosphatase): SHIP1 and SHIP2 are 5-phosphatases that hydrolyze the 5' phosphate from PtdIns(3,4,5)P3 to generate phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2).[3][12][13] While this action terminates the direct signal from PtdIns(3,4,5)P3, the product, PtdIns(3,4)P2, can also function as a second messenger, albeit with a distinct set of downstream effectors.[12][14]

Caption: The dynamic regulation of PtdIns(3,4,5)P3 levels.

Downstream Signal Transduction: The Pleckstrin Homology (PH) Domain as a PtdIns(3,4,5)P3 Sensor

The primary mechanism by which PtdIns(3,4,5)P3 exerts its influence is through the recruitment of a diverse array of cytosolic signaling proteins to the plasma membrane.[3][15] This recruitment is mediated by a specific protein module known as the Pleckstrin Homology (PH) domain, a sequence of approximately 120 amino acids that folds into a structure capable of binding to phosphoinositides with varying degrees of affinity and specificity.[3][12]

Upon binding to PtdIns(3,4,5)P3, these PH domain-containing proteins undergo a conformational change, leading to their activation and the initiation of downstream signaling cascades.[16] Key effector proteins that are recruited and activated by PtdIns(3,4,5)P3 include:

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PtdIns(3,4,5)P3 signaling network.[4][9] Once recruited to the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, leading to the phosphorylation of a multitude of substrates involved in cell survival, growth, and metabolism.[4][12]

-

PDK1 (Phosphoinositide-Dependent Kinase-1): A master kinase that is also recruited to the membrane by PtdIns(3,4,5)P3.[12][16] PDK1 is responsible for the activating phosphorylation of Akt and other AGC kinases.

-

Bruton's Tyrosine Kinase (Btk): A non-receptor tyrosine kinase crucial for B-cell development and activation.[3][17]

-

Guanine Nucleotide Exchange Factors (GEFs) for small GTPases: Proteins like ARNO and GRP1 activate small GTPases of the Arf and Rac families, which are involved in cytoskeletal rearrangements and membrane trafficking.[3]

Caption: PtdIns(3,4,5)P3 recruits PH domain-containing proteins.

Cellular Functions Governed by PtdIns(3,4,5)P3 Signaling

The activation of PtdIns(3,4,5)P3-dependent signaling pathways culminates in a wide range of cellular responses that are fundamental to normal physiology.

| Cellular Function | Key Downstream Effectors | Outcome |

| Cell Survival and Anti-Apoptosis | Akt | Phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9) and transcription factors (e.g., FOXO).[4][9] |

| Cell Growth and Proliferation | Akt, mTOR | Activation of mTORC1, leading to increased protein synthesis and cell growth. Phosphorylation of cell cycle regulators (e.g., p21, p27).[5][6] |

| Metabolism | Akt | Stimulation of glucose uptake and glycogen synthesis, particularly in response to insulin.[8] |

| Cell Migration and Cytoskeletal Rearrangement | Rac, Cdc42 | Activation of small GTPases that regulate the actin cytoskeleton, promoting cell motility.[3][4] |

| Vesicular Trafficking | ARF proteins | Regulation of membrane trafficking and endocytosis.[3] |

PtdIns(3,4,5)P3 Signaling in Disease and as a Therapeutic Target

Given its central role in regulating cell growth and survival, it is not surprising that the PtdIns(3,4,5)P3 signaling pathway is one of the most frequently dysregulated pathways in human cancer.[5][7][8] Genetic alterations, such as activating mutations in the genes encoding the p110α catalytic subunit of PI3K (PIK3CA) or loss-of-function mutations in PTEN, lead to the aberrant accumulation of PtdIns(3,4,5)P3 and sustained downstream signaling, driving tumorigenesis.[7][18]